molecular formula C19H21ClN2O3 B5637473 1-[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-2-(3-chloro-4-hydroxyphenyl)ethanone

1-[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-2-(3-chloro-4-hydroxyphenyl)ethanone

Cat. No.: B5637473
M. Wt: 360.8 g/mol
InChI Key: NKJLOYNKTNXGJC-WBVHZDCISA-N
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Description

1-[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-2-(3-chloro-4-hydroxyphenyl)ethanone is a complex organic compound featuring a pyrrolidine ring, an amino group, and various aromatic substituents

Preparation Methods

The synthesis of 1-[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-2-(3-chloro-4-hydroxyphenyl)ethanone typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of substituents: Aromatic substituents such as the methoxy and chloro groups are introduced through electrophilic aromatic substitution reactions.

    Amino group addition: The amino group can be introduced via reductive amination or other suitable methods.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

1-[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-2-(3-chloro-4-hydroxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst or other reducing agents.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-2-(3-chloro-4-hydroxyphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological context in which the compound is used. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar compounds include other pyrrolidine derivatives with various substituents. These compounds may share some chemical properties but differ in their biological activity and applications. The uniqueness of 1-[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-2-(3-chloro-4-hydroxyphenyl)ethanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological effects.

Similar compounds include:

  • Pyrrolidine-2-one derivatives
  • Pyrrolidine-2,5-diones
  • Prolinol derivatives

These compounds can be compared based on their physicochemical properties, biological activity, and synthetic accessibility.

Properties

IUPAC Name

1-[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-2-(3-chloro-4-hydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c1-25-14-4-2-3-13(9-14)15-10-22(11-17(15)21)19(24)8-12-5-6-18(23)16(20)7-12/h2-7,9,15,17,23H,8,10-11,21H2,1H3/t15-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJLOYNKTNXGJC-WBVHZDCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CN(CC2N)C(=O)CC3=CC(=C(C=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@H]2CN(C[C@@H]2N)C(=O)CC3=CC(=C(C=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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